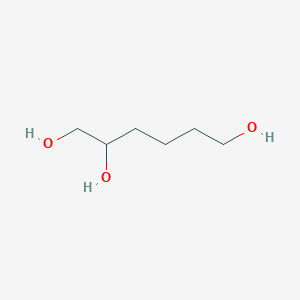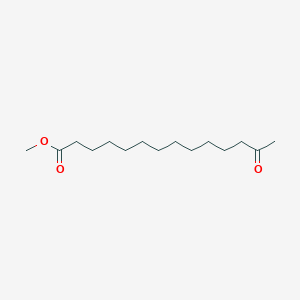
DNP-L-cysteic acid disodium salt hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-L-cysteic acid disodium salt hydrate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitroaniline group, a sulfonate group, and a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNP-L-cysteic acid disodium salt hydrate typically involves multiple steps, starting with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then reacted with a sulfonated propanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps involve the precise control of reaction parameters and the use of advanced purification techniques to obtain the compound in its hydrated form.
化学反应分析
Types of Reactions
DNP-L-cysteic acid disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonate derivatives.
科学研究应用
DNP-L-cysteic acid disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of DNP-L-cysteic acid disodium salt hydrate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
相似化合物的比较
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the sulfonate and propanoate groups.
Sulfanilic Acid: Contains a sulfonate group but lacks the dinitroaniline and propanoate groups.
3-Nitropropanoic Acid: Contains a nitro group and a propanoate backbone but lacks the dinitroaniline and sulfonate groups.
Uniqueness
DNP-L-cysteic acid disodium salt hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
16068-14-7 |
|---|---|
分子式 |
C9H9N3Na2O10S |
分子量 |
397.23 g/mol |
IUPAC 名称 |
disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
InChI |
InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |
InChI 键 |
MSLSYEHLHPKCOJ-QTPLPEIMSA-L |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(4-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B95077.png)






![Spiro[2.5]octan-6-one](/img/structure/B95088.png)

